2-((4,6-Dimorpholino-1,3,5-triazin-2-yl)oxy)benzaldehyde
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Overview
Description
2-((4,6-Dimorpholino-1,3,5-triazin-2-yl)oxy)benzaldehyde is a complex organic compound that features a benzaldehyde core linked to a triazine ring substituted with morpholine groups
Mechanism of Action
Target of Action
Similar compounds, such as 1,3,5-triazine derivatives, have been investigated as biologically active small molecules . These compounds exhibit antimalarial, antimicrobial, anti-cancer, and anti-viral activities , suggesting a broad range of potential targets.
Mode of Action
Based on the known activities of similar 1,3,5-triazine derivatives , it can be inferred that the compound may interact with its targets to inhibit their function, leading to the observed biological effects.
Biochemical Pathways
Given the broad range of biological activities exhibited by similar 1,3,5-triazine derivatives , it is likely that multiple pathways are affected, leading to downstream effects such as inhibition of microbial growth or cancer cell proliferation.
Result of Action
Similar 1,3,5-triazine derivatives have shown promising activity against staphylococcus aureus and escherichia coli , suggesting that the compound may have antimicrobial effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-Dimorpholino-1,3,5-triazin-2-yl)oxy)benzaldehyde typically involves the reaction of 4,6-dichloro-1,3,5-triazine with morpholine to form 4,6-di(morpholin-4-yl)-1,3,5-triazine. This intermediate is then reacted with 2-hydroxybenzaldehyde under basic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((4,6-Dimorpholino-1,3,5-triazin-2-yl)oxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The morpholine groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiols.
Major Products
Oxidation: 2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}benzoic acid.
Reduction: 2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4,6-Dimorpholino-1,3,5-triazin-2-yl)oxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
4,6-Di(morpholin-4-yl)-1,3,5-triazine: Lacks the benzaldehyde group but shares the triazine and morpholine structure.
2-Chloro-4,6-di(morpholin-4-yl)-1,3,5-triazine: Similar structure but with a chlorine atom instead of the benzaldehyde group.
2-Anilino-4,6-di(morpholin-4-yl)-1,3,5-triazine: Contains an aniline group instead of the benzaldehyde group.
Uniqueness
2-((4,6-Dimorpholino-1,3,5-triazin-2-yl)oxy)benzaldehyde is unique due to the presence of both the benzaldehyde and triazine-morpholine moieties. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4/c24-13-14-3-1-2-4-15(14)27-18-20-16(22-5-9-25-10-6-22)19-17(21-18)23-7-11-26-12-8-23/h1-4,13H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIJDINQLXPYHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)OC3=CC=CC=C3C=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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